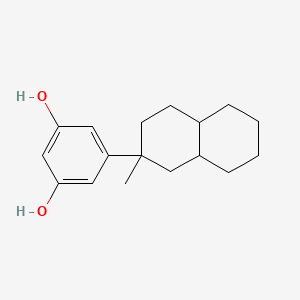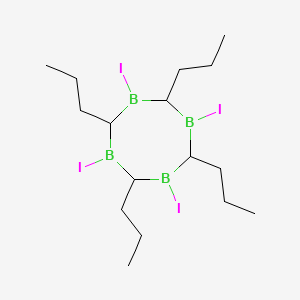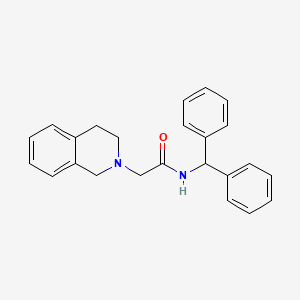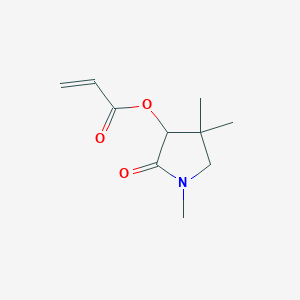
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol is a chemical compound known for its unique structure and properties It belongs to the class of dihydroxybenzenes, which are organic compounds containing two hydroxyl groups substituted onto a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol typically begins with the reaction of resorcinol with trifluoroacetic acid to produce an acetate ester. The acetate ester is then reacted with ethylene oxide to form an ether. This ether is subsequently reacted with 2,4,5-octane triol to produce the desired compound. The process can be simplified by using boron trifluoride etherate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Alcohols and alkanes.
Substitution: Halogenated benzenes and other substituted aromatic compounds.
Applications De Recherche Scientifique
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound is known to exert its effects through the modulation of oxidative stress pathways, potentially by acting as an antioxidant. It interacts with reactive oxygen species (ROS) and helps in reducing oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Methyloctan-2-yl)benzene-1,3-diol: A deuterated impurity of the drug Lisdexamfetamine, known for its neuroprotective properties.
3-Methylcatechol: A methylated derivative of catechol.
4-Methylcatechol: Another methylated derivative of catechol.
Uniqueness
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol is unique due to its specific structure, which includes a decahydronaphthalene moiety. This structural feature distinguishes it from other dihydroxybenzenes and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
828300-31-8 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
5-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C17H24O2/c1-17(14-8-15(18)10-16(19)9-14)7-6-12-4-2-3-5-13(12)11-17/h8-10,12-13,18-19H,2-7,11H2,1H3 |
Clé InChI |
KWFMNTRDCLKPDB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2CCCCC2C1)C3=CC(=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)

![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)



![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)


